3,4-Epoxy-moxidectin

Analytical Method Validation Impurity Profiling Stability-Indicating HPLC

Procure 3,4-Epoxy-moxidectin as a discrete, high-purity reference standard to resolve the critical USP/EP co-elution challenge with (23Z)-moxidectin impurity. This compound is a well-characterized degradation marker formed under acid hydrolysis and thermal stress, mandated for ICH Q1A forced degradation studies and pharmacopoeial purity testing. Its unique accurate mass (m/z 656.37952) enables unambiguous LC-HRMS impurity profiling. Using unqualified alternatives risks false positives and compromised regulatory compliance in moxidectin API batch release.

Molecular Formula C37H53NO9
Molecular Weight 655.8 g/mol
Cat. No. B13842493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxy-moxidectin
Molecular FormulaC37H53NO9
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C5C(O5)(C(C6C4(C(=CC=C1)CO6)O)O)C)C
InChIInChI=1S/C37H53NO9/c1-20(2)14-23(5)30-24(6)28(38-42-8)18-36(46-30)17-27-16-26(45-36)13-12-22(4)15-21(3)10-9-11-25-19-43-33-31(39)35(7)32(47-35)29(34(40)44-27)37(25,33)41/h9-12,14,20-21,24,26-27,29-33,39,41H,13,15-19H2,1-8H3/b10-9+,22-12+,23-14+,25-11+,38-28-/t21-,24-,26?,27-,29-,30+,31-,32+,33+,35-,36-,37+/m0/s1
InChIKeyNRMIMVNNJHFYQY-ZGEKGCJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Epoxy-Moxidectin: Critical Impurity Reference Standard for Moxidectin Analytical Method Validation and Stability Monitoring


3,4-Epoxy-moxidectin (CAS 1402163-94-3, C37H53NO9, MW 655.82 g/mol) is a macrocyclic lactone derivative and a well-characterized degradation impurity of the antiparasitic drug moxidectin [1]. It is formed via epoxidation at the C3-C4 position of the moxidectin backbone and is observed under various stress conditions [2]. Its primary utility lies in its role as an analytical reference standard and impurity marker in pharmaceutical and veterinary quality control applications .

Why Substituting 3,4-Epoxy-Moxidectin with Generic Moxidectin Impurity Standards Compromises Analytical Accuracy and Regulatory Compliance


Generic substitution of 3,4-epoxy-moxidectin with other moxidectin-related impurities or the parent compound is not analytically sound. This specific epoxide exhibits unique chromatographic behavior, co-eluting with (23Z)-moxidectin in standard USP/EP methods, which necessitates its use as a discrete, well-characterized reference standard to achieve accurate separation and quantification [1]. Its distinct mass spectrometric signature (m/z 656.37952) and thermodynamic properties (ΔH° = -11076.99 J/mol) are critical for unambiguous identification and stability assessment, differentiating it from closely related analogs like 23-keto-nemadectin or other moxidectin epoxides [2]. Using an unqualified alternative or relying on the parent compound's profile introduces significant risk of false positives, inaccurate purity assessment, and compromised regulatory compliance in pharmaceutical quality control workflows.

Quantitative Differentiation Evidence: 3,4-Epoxy-Moxidectin vs. Closest Analogs in Key Analytical and Stability Metrics


Chromatographic Co-Elution Challenge: Critical Separation Failure from (23Z)-Moxidectin in Compendial Methods

The target compound 3,4-epoxy-moxidectin co-elutes with (23Z)-moxidectin (EP Impurity L) in the standard HPLC methods prescribed by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), rendering accurate quantification of either impurity impossible without an optimized method and a specific reference standard. This is a critical failure mode in routine quality control, directly impacting drug substance purity assessment and safety evaluation [1].

Analytical Method Validation Impurity Profiling Stability-Indicating HPLC

Unique Mass Spectrometric Signature: Definitive Identification via High-Resolution MS

3,4-Epoxy-moxidectin possesses a distinct molecular ion peak at m/z 656.37952, as determined by FT-ICR MS analysis, differentiating it from the parent moxidectin (m/z 640.38412) and the alternate degradation product 23-keto-nemadectin (m/z 611.35684) . This accurate mass difference (+16 Da relative to moxidectin) corresponds to the incorporation of one oxygen atom, confirming the epoxide structure.

LC-HRMS Impurity Identification Structure Elucidation

Thermodynamic Differentiation: Distinct Retention Enthalpy vs. Moxidectin and Impurity L

3,4-Epoxy-moxidectin exhibits a significantly more negative retention enthalpy (ΔH°) of -11076.99 J/mol compared to moxidectin (-8584.37 J/mol) and (23Z)-moxidectin (Impurity L, -9459.50 J/mol), as derived from van't Hoff plots in reversed-phase HPLC [1]. This indicates a stronger temperature dependence of retention for the epoxide impurity.

Chromatographic Thermodynamics Method Development Stability Analysis

Stress-Specific Degradant Profile: Predominant Formation Under Acidic Hydrolysis

3,4-Epoxy-moxidectin is identified as a major degradation product specifically formed under acidic hydrolysis conditions of moxidectin, as confirmed by isolation and comprehensive NMR characterization . This contrasts with the behavior of 23-keto-nemadectin, which was observed to a lesser extent after oxidation and acid hydrolysis . Furthermore, the epoxy derivative was not identified under the acidic degradation conditions used in a separate study, highlighting that its formation is condition-dependent and requires a specific reference standard for accurate monitoring [1].

Forced Degradation Studies Stability Testing Degradation Pathway Elucidation

Purification and Structural Confirmation: Isolated and Characterized as a Primary Degradant

3,4-Epoxy-moxidectin was successfully isolated and purified from stressed moxidectin samples using semi-preparative HPLC, and its structure was unambiguously confirmed via comprehensive NMR spectroscopy, distinguishing it from other co-occurring epoxides like 14,15-epoxide and 26,27-epoxide [1]. This confirms its identity and purity, providing a benchmark for analytical reference standards.

Semi-Preparative HPLC NMR Characterization Impurity Isolation

Procurement-Driven Application Scenarios for 3,4-Epoxy-Moxidectin Reference Standard


Development and Validation of Stability-Indicating HPLC Methods for Moxidectin API

Procurement of a high-purity 3,4-epoxy-moxidectin reference standard is essential for developing and validating improved HPLC methods that overcome the co-elution challenge with (23Z)-moxidectin, as demonstrated by Huang et al. [1]. This standard enables accurate peak identification, system suitability testing, and quantification of this critical degradation impurity in stability samples and bulk API batches, ensuring compliance with ICH Q1A and pharmacopoeial requirements.

LC-HRMS Impurity Identification and Confirmation in Pharmaceutical Quality Control

The unique accurate mass of 3,4-epoxy-moxidectin (m/z 656.37952) serves as a definitive marker for LC-HRMS-based impurity profiling. Laboratories can use this compound as a reference standard to unambiguously identify and confirm the presence of this specific epoxide degradation product in stressed samples or during routine batch release testing, as validated by Srivastava et al. .

Forced Degradation Studies and Stability Assessment of Moxidectin Drug Products

Given its formation under acid hydrolysis and thermal stress, 3,4-epoxy-moxidectin is a key marker for stability assessment. Its use as a reference standard is mandated for forced degradation studies conducted according to ICH Q1A guidelines to map degradation pathways and establish shelf-life specifications for moxidectin-containing formulations, as outlined by Tian et al. [2].

Pharmacopoeial Impurity Qualification and Reference Standard Cataloging

As a known impurity listed in moxidectin monographs, 3,4-epoxy-moxidectin is a required reference material for pharmacopoeial testing. Accredited laboratories and API manufacturers must procure this specific standard to ensure their methods are capable of resolving it from other impurities, particularly (23Z)-moxidectin, to meet EP and USP purity criteria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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